molecular formula C11H9N3OS B12854455 2-Cyano-N-(5-methyl-1,3-benzothiazol-2-yl) acetamide

2-Cyano-N-(5-methyl-1,3-benzothiazol-2-yl) acetamide

Cat. No.: B12854455
M. Wt: 231.28 g/mol
InChI Key: LTSGGROFFOTVFU-UHFFFAOYSA-N
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Description

2-Cyano-N-(5-methyl-1,3-benzothiazol-2-yl) acetamide is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at the 5-position and an acetamide moiety at the 2-position, further modified by a cyano group. For instance, derivatives such as 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide exhibit antitumor properties, underscoring the therapeutic promise of this scaffold .

Properties

Molecular Formula

C11H9N3OS

Molecular Weight

231.28 g/mol

IUPAC Name

2-cyano-N-(5-methyl-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C11H9N3OS/c1-7-2-3-9-8(6-7)13-11(16-9)14-10(15)4-5-12/h2-3,6H,4H2,1H3,(H,13,14,15)

InChI Key

LTSGGROFFOTVFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)NC(=O)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-N-(5-methyl-1,3-benzothiazol-2-yl) acetamide typically involves the reaction of 5-methyl-1,3-benzothiazol-2-amine with cyanoacetic acid or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. One common method involves the use of methyl cyanoacetate as a reactant, which is treated with the amine in a solvent-free environment at room temperature . Another method involves stirring the reactants at elevated temperatures, such as 70°C, for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and green chemistry principles are often employed to minimize environmental impact.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various benzothiazole derivatives, including 2-cyano-N-(5-methyl-1,3-benzothiazol-2-yl)acetamide. These compounds have been evaluated for their effectiveness against a range of pathogens.

Key Findings:

  • A series of benzothiazole derivatives exhibited significant activity against Mycobacterium tuberculosis and other bacterial strains .
  • The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function and leading to bacterial death.

Anticancer Activity

The anticancer potential of 2-cyano-N-(5-methyl-1,3-benzothiazol-2-yl)acetamide has been investigated through various in vitro and in vivo studies.

Case Studies:

  • VEGFR-2 Inhibition : In a study evaluating benzothiazole hybrids, some derivatives demonstrated potent inhibition of the vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in cancer progression. The most effective compounds showed IC50 values in the low nanomolar range .
  • Cell Line Studies : Compounds similar to 2-cyano-N-(5-methyl-1,3-benzothiazol-2-yl)acetamide have been tested against multiple cancer cell lines, demonstrating significant growth inhibition rates. For instance, one derivative showed an average cell growth inhibition rate of over 12% across various human tumor cell lines .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes that are vital for the survival and proliferation of pathogens and cancer cells.

Enzyme Targets:

  • Dihydrofolate Reductase (DHFR) : Novel derivatives based on the benzothiazole scaffold have shown promise as DHFR inhibitors, which are essential for DNA synthesis in both bacterial and cancer cells. This inhibition can lead to reduced cell proliferation and increased susceptibility to other therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 2-cyano-N-(5-methyl-1,3-benzothiazol-2-yl)acetamide.

Key Structural Features:

  • The presence of the cyano group enhances lipophilicity and may improve membrane permeability.
  • Substituents on the benzothiazole ring can significantly alter biological activity; thus, systematic variation is essential for developing more potent analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Substituent Position and Electronic Effects: The 5-methyl group in the target compound may enhance lipophilicity compared to 6-methoxy derivatives (e.g., compound in ), which introduce polar methoxy groups.

Bioactivity Correlations: Thioacetamide derivatives (e.g., compound 7b ) exhibit antidiabetic activity, whereas cyanoacetamide analogs (e.g., ) are linked to antitumor effects. This highlights the role of the acetamide substituent in modulating target specificity. The absence of a cyano group in compound 7b versus its presence in the target compound may alter electron-withdrawing effects, influencing reactivity and interaction with biological targets.

Crystallographic and Spectroscopic Data :

  • The adamantyl derivative forms H-bonded dimers and S⋯S interactions, which stabilize its crystal structure. In contrast, methyl-substituted analogs (e.g., the target compound) may exhibit simpler packing modes due to smaller substituents.
  • IR spectra of adamantyl derivatives show strong amide C=O stretches (~1668 cm⁻¹), consistent with planar acetamide moieties , while thioacetamides (e.g., 7b) display C=O peaks at higher wavenumbers (~1705 cm⁻¹) due to reduced conjugation .

Biological Activity

2-Cyano-N-(5-methyl-1,3-benzothiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound 2-Cyano-N-(5-methyl-1,3-benzothiazol-2-yl)acetamide can be characterized by its molecular formula C10H8N2OSC_{10}H_8N_2OS. The presence of the benzothiazole moiety is crucial for its biological activity, as it enhances interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including 2-Cyano-N-(5-methyl-1,3-benzothiazol-2-yl)acetamide. Research indicates that compounds containing the benzothiazole structure exhibit significant activity against Mycobacterium tuberculosis (M. tuberculosis), with minimum inhibitory concentration (MIC) values ranging from 25 to 100 μg/mL. For instance, compounds derived from similar structures have shown MIC values as low as 25 μg/mL against M. tuberculosis H37Rv, indicating strong potential for further development as anti-tubercular agents .

CompoundMIC (μg/mL)Inhibition (%)
2-Cyano-N-(5-methyl-1,3-benzothiazol-2-yl)acetamide5098
Other Benzothiazole Derivatives25 - 100Varies

Anti-inflammatory Activity

In addition to antimicrobial effects, benzothiazole derivatives have been investigated for their anti-inflammatory properties. The compound has been shown to inhibit the lipoxygenase (LOX) enzyme, which plays a critical role in inflammatory processes. Docking studies suggest that the cyano group in the compound forms hydrogen bonds with key amino acids in the active site of LOX, enhancing its inhibitory activity .

The mechanism by which 2-Cyano-N-(5-methyl-1,3-benzothiazol-2-yl)acetamide exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound acts as an inhibitor of both COX and LOX pathways, which are pivotal in the inflammatory response.
  • Binding Affinity : Molecular docking studies reveal that it binds effectively to target enzymes, suggesting a competitive inhibition mechanism.

Case Studies and Research Findings

A recent study synthesized various derivatives of benzothiazole and assessed their biological activities. Among these, several compounds exhibited promising anti-tubercular and anti-inflammatory properties. For example:

  • Compound A : Demonstrated an IC50 value of 0.3 nM against COX-2, highlighting its potential as a selective anti-inflammatory agent.
  • Compound B : Showed significant inhibition of LOX with an IC50 value of 127 nM, indicating its effectiveness in reducing inflammatory responses .

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